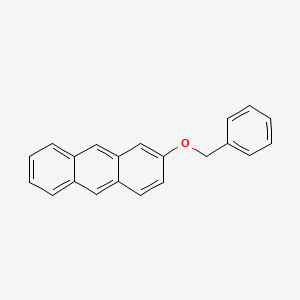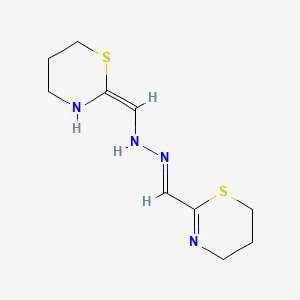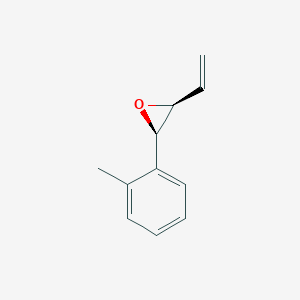
(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is a chiral epoxide compound characterized by the presence of an ethenyl group and a 2-methylphenyl group attached to an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane can be achieved through several methods. One common approach involves the asymmetric epoxidation of alkenes using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral catalyst such as titanium isopropoxide and diethyl tartrate is used in the presence of tert-butyl hydroperoxide to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating epoxide hydrolase activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-(2-Methylphenyl)oxirane-2-carboxylic acid ethyl ester: This compound shares a similar oxirane ring structure but differs in the presence of a carboxylic acid ester group.
(2S,3R)-3-Alkyl/alkenylglutamates: These compounds have similar stereochemistry but differ in their functional groups and applications.
Uniqueness
(2S,3R)-2-Ethenyl-3-(2-methylphenyl)oxirane is unique due to its specific combination of an ethenyl group and a 2-methylphenyl group attached to the oxirane ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
90859-32-8 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S,3R)-2-ethenyl-3-(2-methylphenyl)oxirane |
InChI |
InChI=1S/C11H12O/c1-3-10-11(12-10)9-7-5-4-6-8(9)2/h3-7,10-11H,1H2,2H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
FGUOGASYJFVXPF-WDEREUQCSA-N |
Isomerische SMILES |
CC1=CC=CC=C1[C@@H]2[C@@H](O2)C=C |
Kanonische SMILES |
CC1=CC=CC=C1C2C(O2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
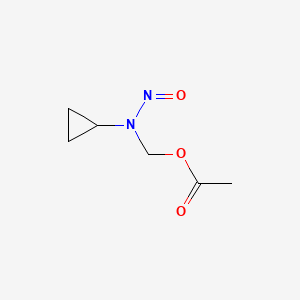
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)

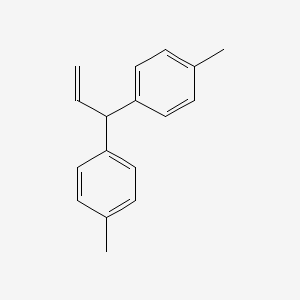
![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)


![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
